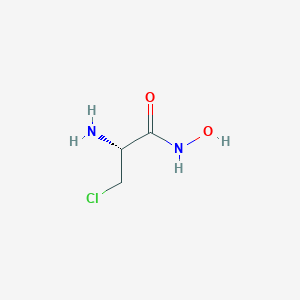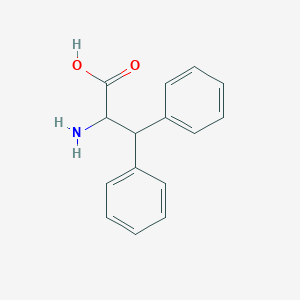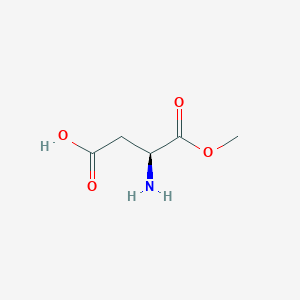
alpha-Méthyl-DL-phénylalanine
Vue d'ensemble
Description
Sa structure est similaire à celle de la phénylalanine, avec un groupe méthyle attaché au carbone alpha.
Applications De Recherche Scientifique
L'alpha-méthylphénylalanine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudiée pour son rôle dans les voies métaboliques et les interactions enzymatiques.
Médecine : Investigée pour ses effets thérapeutiques potentiels dans le traitement de certains troubles métaboliques.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme précurseur dans la synthèse d'autres composés.
5. Mécanisme d'action
Le mécanisme d'action de l'alpha-méthylphénylalanine implique son interaction avec des enzymes et des récepteurs spécifiques dans l'organisme. Elle peut agir comme un inhibiteur de certaines voies métaboliques, affectant la synthèse et la dégradation des acides aminés . Les cibles moléculaires comprennent les enzymes impliquées dans le métabolisme des acides aminés, telles que les aminotransférases et les décarboxylases .
Composés similaires :
Phénylalanine : Le composé parent, dépourvu du groupe méthyle sur le carbone alpha.
Béta-méthylphénylalanine : Structure similaire, mais avec le groupe méthyle sur le carbone bêta.
Alpha-méthyltyrosine : Contient un groupe hydroxyle sur le cycle benzénique en plus du groupe méthyle sur le carbone alpha.
Unicité : L'alpha-méthylphénylalanine est unique en raison de sa modification structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification lui permet d'interagir différemment avec les enzymes et les récepteurs par rapport à ses analogues .
Mécanisme D'action
Target of Action
Alpha-Methyl-DL-phenylalanine is a derivative of phenylalanine
Biochemical Pathways
Alpha-Methyl-DL-phenylalanine, being a phenylalanine derivative, might be involved in the phenylalanine metabolic pathway . Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . .
Analyse Biochimique
Biochemical Properties
Alpha-Methyl-DL-phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which catalyzes its conversion to tyrosine . This interaction is crucial for the synthesis of proteins and other biomolecules .
Cellular Effects
Alpha-Methyl-DL-phenylalanine influences cell function by affecting cell signaling pathways and gene expression. It is involved in the production of adrenaline, a hormone that promotes mental alertness and memory . It also suppresses appetite, indicating its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, Alpha-Methyl-DL-phenylalanine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted into tyrosine, which is then transformed into adrenaline . This process involves enzyme activation and inhibition, demonstrating the compound’s complex mechanism of action .
Metabolic Pathways
Alpha-Methyl-DL-phenylalanine is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and cofactors in the conversion process to tyrosine . This process can affect metabolic flux and metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'alpha-méthylphénylalanine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du cyanure de benzyle avec la méthylamine, suivie d'une hydrolyse pour obtenir le produit souhaité . Une autre méthode consiste à utiliser des micro-organismes pour convertir des substrats spécifiques en alpha-méthylphénylalanine .
Méthodes de production industrielle : En milieu industriel, l'alpha-méthylphénylalanine est souvent produite à l'aide de procédés biotechnologiques impliquant la fermentation microbienne. Cette méthode est privilégiée en raison de son efficacité et de son caractère respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions : L'alpha-méthylphénylalanine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire l'alpha-méthylphénylalanine.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'amines.
Substitution : Formation de dérivés de la phénylalanine substitués.
Comparaison Avec Des Composés Similaires
Phenylalanine: The parent compound, lacking the methyl group on the alpha carbon.
Beta-methylphenylalanine: Similar structure but with the methyl group on the beta carbon.
Alpha-methyltyrosine: Contains a hydroxyl group on the benzene ring in addition to the methyl group on the alpha carbon.
Uniqueness: Alpha-methylphenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its analogs .
Propriétés
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Methylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-DL-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1132-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)







